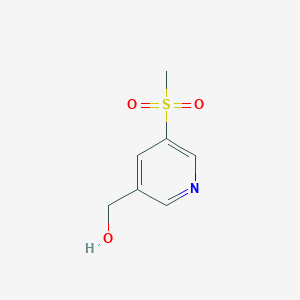

(5-(Methylsulfonyl)pyridin-3-yl)methanol

CAS No.:

Cat. No.: VC17600015

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO3S |

|---|---|

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | (5-methylsulfonylpyridin-3-yl)methanol |

| Standard InChI | InChI=1S/C7H9NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 |

| Standard InChI Key | OINIXUNSQXZYRQ-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=CN=CC(=C1)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of (5-(Methylsulfonyl)pyridin-3-yl)methanol consists of a pyridine ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 3 (Figure 1). The sulfonyl group enhances the compound’s polarity and stability, while the alcohol functionality provides a site for further chemical modifications, such as esterification or oxidation.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₇H₉NO₃S |

| Molecular weight | 187.21 g/mol |

| Boiling point | Not reported |

| Melting point | Not reported |

| Solubility | Likely polar solvents (e.g., DMSO, methanol) |

The molecular weight aligns with analogous pyridine derivatives, such as (5-methylpyridin-3-yl)methanol (C₇H₉NO, 139.15 g/mol) . The methylsulfonyl group contributes to increased density and hydrophilicity compared to non-sulfonated analogs.

Spectroscopic Characterization

While direct spectroscopic data for (5-(Methylsulfonyl)pyridin-3-yl)methanol are scarce, inferences can be drawn from related compounds:

-

¹H NMR: Expected signals include a singlet for the methylsulfonyl group (δ ~3.1 ppm), a multiplet for the pyridine ring protons (δ ~7.5–8.5 ppm), and a broad peak for the hydroxymethyl group (δ ~4.6 ppm) .

-

IR: Stretching vibrations for -OH (∼3300 cm⁻¹), S=O (∼1150–1300 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹) would dominate .

-

Mass spectrometry: The molecular ion peak [M+H]⁺ would appear at m/z 188.

Synthesis and Manufacturing Strategies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing (5-(Methylsulfonyl)pyridin-3-yl)methanol:

-

Functionalization of pre-formed pyridine rings: Introducing sulfonyl and hydroxymethyl groups via sequential substitution reactions.

-

Construction of the pyridine core: Building the ring system through cyclization reactions, followed by sulfonation and oxidation.

Stepwise Synthesis from Pyridine Derivatives

A practical approach involves modifying 5-bromo-3-pyridinemethanol:

-

Sulfonation: Reacting 5-bromo-3-pyridinemethanol with sodium methanesulfinate in the presence of a palladium catalyst to replace bromide with methylsulfonyl .

This method mirrors palladium-catalyzed coupling reactions described in etoricoxib intermediate synthesis .

-

Oxidation of Thioether Precursors:

-

Introduce a methylthio (-SCH₃) group at position 5 via nucleophilic aromatic substitution.

-

Oxidize the thioether to sulfonyl using hydrogen peroxide or oxone :

-

Table 2: Comparative synthesis routes

Large-Scale Considerations

Sodium borohydride reduction, as employed in the synthesis of (5-methylpyridin-3-yl)methanol , offers a safer alternative to lithium aluminum hydride for reducing ester intermediates. Solvent choice (e.g., tetrahydrofuran/ethanol mixtures) facilitates crystallization of hydrobromide salts, simplifying purification .

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The methylsulfonyl group is a common pharmacophore in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. For example, pyrazolopyrimidines derived from similar intermediates exhibit activity against cMet and p38 kinases, targets in oncology and inflammatory diseases . (5-(Methylsulfonyl)pyridin-3-yl)methanol could serve as a precursor for such compounds via coupling with heterocyclic amines.

Anti-Inflammatory Agents

Etoricoxib, a COX-2 inhibitor, incorporates a methylsulfonylphenyl group . Structural analogs using pyridine-based sulfonamides may offer improved selectivity, leveraging the pyridine nitrogen for additional interactions.

Future Directions

-

Green Chemistry: Developing aqueous-phase sulfonation reactions to replace organic solvents.

-

Bioconjugation: Exploring the alcohol moiety for PEGylation or prodrug synthesis.

-

Computational Modeling: Predicting bioactivity using QSAR models to prioritize synthetic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume